Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate typically involves the sulfonation of azulene derivatives followed by formylation and esterification reactions. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation and esterification processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol .
Scientific Research Applications
Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s azulene structure allows it to interact with biological membranes and proteins, potentially modulating their functions. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl sulfone
- Ethyl isopropyl sulfone
- Isopropyl methyl sulfone
- m-Chlorophenyl isopropyl sulfone
- 1-Isopropyl-1H-benzimidazole-2-sulfonic acid
- 4-Isopropyl-2-methylbenzene-1-sulfonic acid
- 3’-Formyl-biphenyl-3-carboxylic acid isopropyl ester
Uniqueness
Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate is unique due to its azulene core, which imparts distinct chemical and physical properties compared to other sulfonate compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C18H22O4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
propan-2-yl 3-formyl-8-methyl-5-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C18H22O4S/c1-11(2)14-7-6-13(5)18-16(8-14)15(10-19)9-17(18)23(20,21)22-12(3)4/h6-12H,1-5H3 |
InChI Key |
CFPRRVIZOVXYIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C=O)S(=O)(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.